

LRRK2-IN-14 as a reference compound for novel inhibitor screening

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Compound of Interest		
Compound Name:	LRRK2-IN-14	
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LRRK2-IN-14: A Comparative Guide for Novel Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **LRRK2-IN-14** with other common reference compounds for the screening of novel Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. It includes supporting experimental data, detailed protocols for key assays, and visualizations of the LRRK2 signaling pathway and a typical inhibitor screening workflow.

Mutations in the LRRK2 gene, particularly those that increase its kinase activity, are a significant genetic cause of both familial and sporadic Parkinson's disease. This has made LRRK2 a prime therapeutic target. Potent and selective inhibitors are crucial tools for interrogating LRRK2 biology and for developing potential treatments. **LRRK2-IN-14** has emerged as a valuable reference compound for these efforts.

Comparative Analysis of LRRK2 Reference Compounds

The selection of an appropriate reference compound is critical for the successful screening and validation of new chemical entities. The following table summarizes the key quantitative data for **LRRK2-IN-14** and two other widely used LRRK2 inhibitors, MLi-2 and GSK2578215A, providing a basis for experimental design and data interpretation.

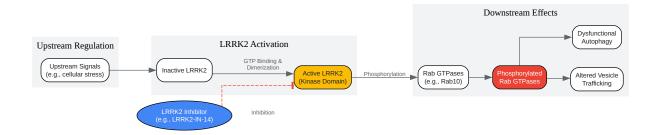


Compound	Target	Assay Type	IC50 (nM)	Selectivity	Key Features
LRRK2-IN-14	LRRK2 (G2019S)	Cellular	6.3[1]	hERG IC50 = 22 μM[1]	Orally active and blood-brain barrier permeable[1].
MLi-2	LRRK2 (WT)	Biochemical (in vitro kinase assay)	0.76[2][3]	>295-fold selectivity over 300 kinases[4].	Highly potent and selective, with central nervous system activity[2].
LRRK2 (G2019S)	Biochemical (in vitro kinase assay)	0.76[5]			
LRRK2 (pSer935)	Cellular	1.4[2][3]			
LRRK2	Radioligand Binding	3.4[2]			
GSK2578215 A	LRRK2 (WT)	Biochemical	10.1[6]	Highly selective over a panel of 460 kinases[6].	Potent, selective, and brain penetrant[6].
LRRK2 (G2019S)	Biochemical	8.9[6]	Blocks Ser910 and Ser935 phosphorylati on in vitro and in vivo[6].		
LRRK2 (pSer910/S93 5)	Cellular	~300-1000[7]		-	



LRRK2 Signaling Pathway and Inhibition

LRRK2 is a large, multi-domain protein possessing both kinase and GTPase activity. It is implicated in a variety of cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics.[8] Pathogenic mutations often lead to a hyperactive kinase state, making the inhibition of LRRK2's kinase activity a primary therapeutic strategy. The following diagram illustrates a simplified LRRK2 signaling pathway, highlighting the role of inhibitors.



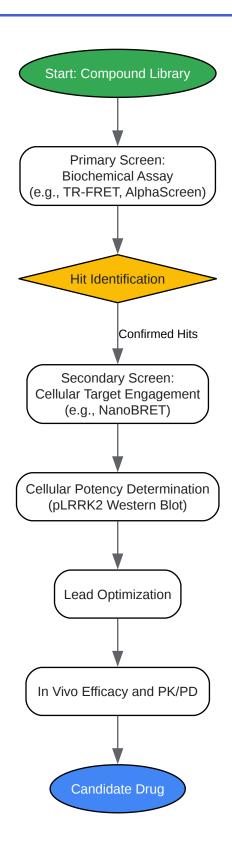
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Simplified LRRK2 signaling pathway and point of inhibition.

Experimental Workflow for Novel Inhibitor Screening

A typical workflow for screening and validating novel LRRK2 inhibitors involves a multi-tiered approach, starting with high-throughput biochemical assays and progressing to more complex cellular and in vivo models. **LRRK2-IN-14** serves as an essential reference compound throughout this process to ensure assay validity and to benchmark the potency and efficacy of new chemical entities.





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Typical workflow for screening novel LRRK2 inhibitors.



Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Biochemical LRRK2 Kinase Assay (TR-FRET)

This assay measures the direct inhibition of LRRK2 kinase activity in a purified system.

- · Materials:
 - Recombinant LRRK2 (Wild-Type or G2019S mutant)
 - LRRKtide (or other suitable substrate)
 - ATP
 - Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
 - Terbium-labeled anti-phospho-substrate antibody
 - GFP- or FITC-labeled substrate
 - Test compounds and LRRK2-IN-14 (as a reference)
 - 384-well low-volume plates
 - TR-FRET compatible plate reader
- Procedure:
 - Prepare serial dilutions of the test compounds and LRRK2-IN-14 in DMSO.
 - Add 2 μL of the compound dilutions to the assay plate.
 - \circ Add 4 μ L of a solution containing LRRK2 enzyme and the labeled substrate in kinase buffer.



- \circ Initiate the kinase reaction by adding 4 μ L of ATP solution.
- Incubate the plate at room temperature for 60-120 minutes.
- \circ Stop the reaction by adding 5 μ L of a solution containing EDTA and the terbium-labeled antibody.
- Incubate for at least 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
- Calculate the emission ratio (520/495) and determine IC50 values.

Cellular LRRK2 Target Engagement Assay (NanoBRET)

This assay measures the ability of a compound to bind to LRRK2 within living cells.

- · Materials:
 - HEK293 cells
 - Plasmid encoding LRRK2-NanoLuc fusion protein
 - Transfection reagent
 - NanoBRET tracer
 - NanoBRET Nano-Glo substrate
 - Test compounds and LRRK2-IN-14
 - 96- or 384-well white assay plates
- Procedure:
 - Transfect HEK293 cells with the LRRK2-NanoLuc fusion vector.
 - Seed the transfected cells into the assay plate and incubate for 24 hours.



- Prepare serial dilutions of the test compounds and LRRK2-IN-14.
- Add the NanoBRET tracer to the cells, followed by the compound dilutions.
- Incubate for 2 hours at 37°C in a CO2 incubator.
- Add the NanoBRET Nano-Glo substrate.
- Read the plate on a luminometer capable of measuring BRET signals (donor emission at 450 nm and acceptor emission at 610 nm).
- Calculate the BRET ratio and determine the IC50 values for target engagement. [9][10]

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This assay determines the inhibitory effect of a compound on LRRK2 activity in a cellular context by measuring the phosphorylation of LRRK2 at Ser935 or its substrate Rab10 at Thr73.

- · Materials:
 - Cells expressing LRRK2 (e.g., SH-SY5Y or transfected HEK293 cells)
 - Test compounds and LRRK2-IN-14
 - Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Primary antibodies: anti-pLRRK2 (Ser935), anti-total LRRK2, anti-pRab10 (Thr73), anti-total Rab10, and a loading control (e.g., GAPDH or β-actin)
 - HRP-conjugated secondary antibodies
 - SDS-PAGE gels and blotting equipment
 - Chemiluminescent substrate and imaging system
- Procedure:
 - Plate cells and allow them to adhere.



- Treat cells with various concentrations of test compounds or LRRK2-IN-14 for a specified time (e.g., 90 minutes).
- Wash cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates.
- Denature protein samples and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane and incubate with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the dose-dependent inhibition of LRRK2 or Rab10 phosphorylation.[11][12]

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